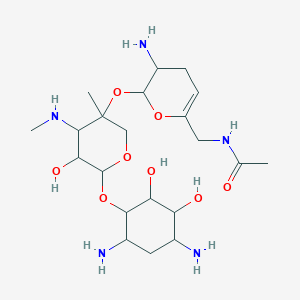
6'-N-Acetylsisomicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-N-Acetylsisomicin is a derivative of the aminoglycoside antibiotic sisomicin. Aminoglycosides are known for their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The acetylation at the 6’ position of sisomicin enhances its stability and modifies its pharmacokinetic properties, making it a valuable compound in the field of antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-N-Acetylsisomicin typically involves the acetylation of sisomicin. One common method is the use of acetyl-CoA as the acetyl donor in the presence of the enzyme aminoglycoside acetyltransferase . This enzymatic reaction is highly specific and efficient, leading to the selective acetylation at the 6’ position.
Industrial Production Methods
Industrial production of 6’-N-Acetylsisomicin follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that produce sisomicin, followed by the enzymatic acetylation using acetyl-CoA and aminoglycoside acetyltransferase. The product is then purified through various chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
6’-N-Acetylsisomicin undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions, particularly at the amino groups, can lead to the formation of various derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various acetylated, oxidized, and reduced derivatives of 6’-N-Acetylsisomicin. These derivatives can have different antibacterial activities and pharmacokinetic properties .
Scientific Research Applications
6’-N-Acetylsisomicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance to aminoglycosides, particularly the role of acetyltransferases.
Medicine: It is studied for its potential use in treating bacterial infections, especially those caused by multi-drug resistant bacteria.
Mechanism of Action
6’-N-Acetylsisomicin exerts its antibacterial effects by binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This binding promotes mistranslation and the elimination of proofreading, ultimately resulting in bacterial cell death. The acetylation at the 6’ position enhances its stability and reduces its susceptibility to enzymatic degradation by bacterial acetyltransferases .
Comparison with Similar Compounds
Similar Compounds
Sisomicin: The parent compound of 6’-N-Acetylsisomicin, known for its broad-spectrum antibacterial activity.
Gentamicin: Another aminoglycoside antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Netilmicin: A derivative of sisomicin with modifications that enhance its activity against resistant bacterial strains.
Uniqueness
6’-N-Acetylsisomicin is unique due to its specific acetylation at the 6’ position, which enhances its stability and modifies its pharmacokinetic properties. This modification makes it less susceptible to bacterial resistance mechanisms compared to its parent compound, sisomicin .
Properties
CAS No. |
53759-83-4 |
|---|---|
Molecular Formula |
C21H39N5O8 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[[3-amino-2-[6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-5-hydroxy-3-methyl-4-(methylamino)oxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-yl]methyl]acetamide |
InChI |
InChI=1S/C21H39N5O8/c1-9(27)26-7-10-4-5-11(22)19(32-10)34-21(2)8-31-20(16(30)18(21)25-3)33-17-13(24)6-12(23)14(28)15(17)29/h4,11-20,25,28-30H,5-8,22-24H2,1-3H3,(H,26,27) |
InChI Key |
MPHWRXDRITYEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CCC(C(O1)OC2(COC(C(C2NC)O)OC3C(CC(C(C3O)O)N)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


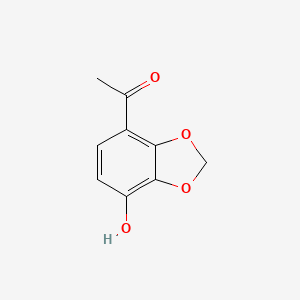
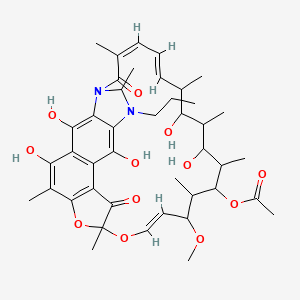
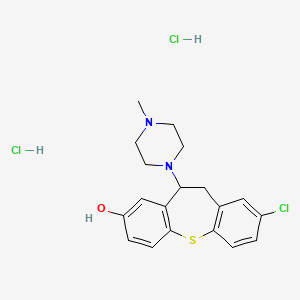
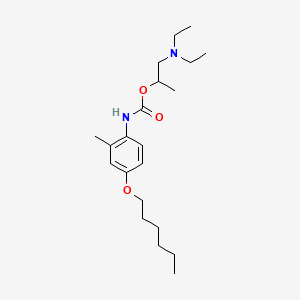

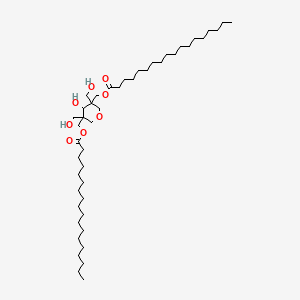
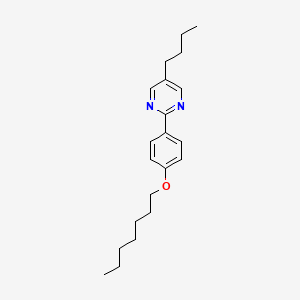
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
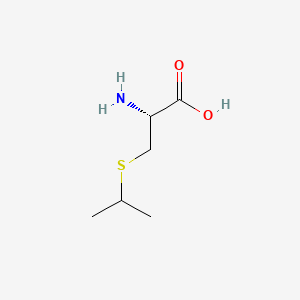
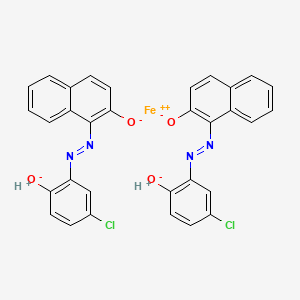
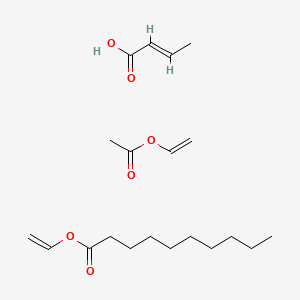
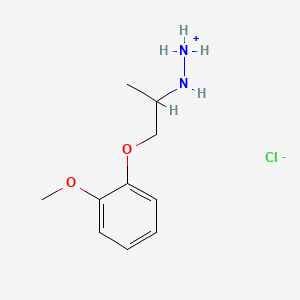
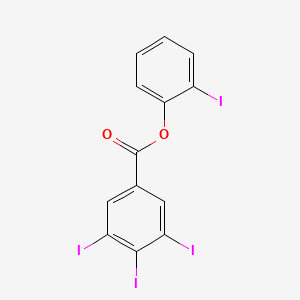
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
